molecular formula C14H11ClO2 B1266082 3-Biphenylacetic acid, 4'-chloro- CAS No. 75852-50-5

3-Biphenylacetic acid, 4'-chloro-

Cat. No. B1266082
CAS RN: 75852-50-5
M. Wt: 246.69 g/mol
InChI Key: CEPDBVZDEVXUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Biphenylacetic acid, 4'-chloro-, involves several steps, including the regioselective bromination of precursors and subsequent reactions to introduce the chloro group at the specific position on the biphenyl structure. For example, the synthesis of related compounds often involves halogenation reactions, etherification, and the use of various organic synthesis techniques to achieve the desired substitution pattern on the biphenyl scaffold (Tamura et al., 1981).

Molecular Structure Analysis

The molecular structure of 3-Biphenylacetic acid, 4'-chloro-, and its derivatives have been characterized using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice and the nature of intermolecular interactions. For example, co-crystals of related compounds have demonstrated specific hydrogen bonding and π-π stacking interactions, indicative of the potential for complex formation and molecular recognition processes (Ngoma Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

3-Biphenylacetic acid, 4'-chloro-, undergoes various chemical reactions that modify its structure and properties. These reactions include esterification, amide formation, and interactions with amines to form salts. The compound's reactivity is influenced by the presence of the chloro group, which affects its electronic properties and the acidity of the acetic acid moiety (Gaviraghi et al., 1977).

Physical Properties Analysis

The physical properties of 3-Biphenylacetic acid, 4'-chloro-, including its melting point, solubility, and thermal stability, are crucial for its handling and application in chemical syntheses. The compound's stability is particularly relevant for its use in organic reactions, where conditions such as temperature and solvent choice can significantly impact reaction outcomes. The crystalline structure and thermal behavior of related compounds have been extensively studied, providing a basis for understanding the physical characteristics of 3-Biphenylacetic acid, 4'-chloro- (Sienkiewicz-Gromiuk et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Biphenylacetic acid, 4'-chloro-, such as its acidity, reactivity towards nucleophiles, and potential for forming derivatives, are central to its utility in chemical research. The presence of both the biphenyl structure and the chloro substituent contribute to its unique reactivity profile, enabling its use in the synthesis of a wide range of chemical compounds. Studies on similar compounds have highlighted the impact of substitution patterns on chemical reactivity and the formation of specific reaction products (Byron et al., 1966).

Scientific Research Applications

  • Synthetic Organic Chemistry and Natural Products

    • Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
    • Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
    • Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry .
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from biphenyl compounds, have found applications in the agrochemical and pharmaceutical industries .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Herbicidal Applications

    • Ionic liquids based on (4-chloro-2-methylphenoxy)acetic acid (MCPA), which can be synthesized from biphenyl compounds, have been found to exhibit high herbicidal activity against cornflower (Centaurea cyanus L.) .
  • Biological Potential of Indole Derivatives

    • Indole derivatives, which can be synthesized from biphenyl compounds, have shown diverse biological activities .
    • These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
    • Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative of indole .
  • Pharmacological Activity and Bioavailability Enhancement

    • The non-steroidal anti-inflammatory drug 4-biphenylacetic acid (BPAA) has been studied for its gastric tolerability, absorption, and pharmacological activity .
    • When BPAA was used as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs, it showed increased absorption and enhanced anti-inflammatory activity .
    • The BPAA-DM-βCyD complex showed the most effective enhancement in the bioavailability of BPAA .
  • Antioxidant and Radioprotective Properties

    • 3-Hydroxy-4-pyranones, which can be synthesized from biphenyl compounds, have shown diverse biological activities, including antioxidant and radioprotective properties .
  • Antiviral Activity of Indole Derivatives

    • Indole derivatives, which can be synthesized from biphenyl compounds, have shown antiviral activity .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Anti-Inflammatory Activity of Indole Derivatives

    • Indole derivatives also have anti-inflammatory activity .
    • For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .
    • Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents .
  • Antioxidant and Radioprotective Properties of 3-Hydroxy-4-Pyranones

    • 3-Hydroxy-4-pyranones, which can be synthesized from biphenyl compounds, have shown diverse biological activities, including antioxidant and radioprotective properties .

Safety And Hazards

According to the safety data sheet, this compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[3-(4-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDBVZDEVXUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226754
Record name 3-Biphenylacetic acid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Biphenylacetic acid, 4'-chloro-

CAS RN

75852-50-5
Record name 4′-Chloro[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75852-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Biphenylacetic acid, 4'-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylacetic acid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.